N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide
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Overview
Description
- The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Attachment of the 4-Fluorobenzamide Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- The pyrazolo[3,4-d]pyrimidine core can be synthesized by the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions .
- For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid can yield the pyrazole intermediate, which can then be further cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
- Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
- Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases .
Medicine:
- The compound is being investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent .
Industry:
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
- 1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Uniqueness:
- The presence of the 4-fluorobenzamide moiety in N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide imparts unique electronic properties that can enhance its binding affinity to specific molecular targets .
- The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLCFAWNGFGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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